苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

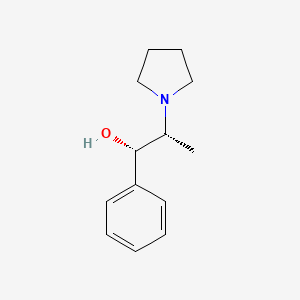

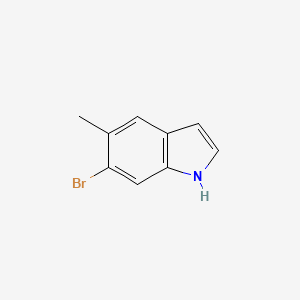

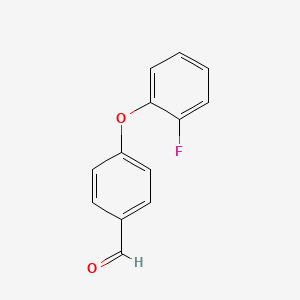

The compound of interest, benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside, is a derivative of glucose that is modified with an acetamido group and acetyl protections, as well as a benzyl group. This type of molecule is significant in carbohydrate chemistry and is often used as a building block for the synthesis of more complex saccharides.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside involves the treatment of a precursor with tert-butychlorodiphenylsilane and subsequent methylation and deprotection steps . Another synthesis approach for a similar compound, benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, uses selective debenzylation-acetylation with ZnCl2-Ac2O-HOAc . These methods highlight the importance of selective protection and deprotection steps in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as 13C-NMR spectroscopy. For example, the structure of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside and its derivatives was confirmed using this method . The use of NMR spectroscopy is crucial for determining the connectivity and configuration of the sugar moieties in these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation reactions, as seen in the formation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside . Additionally, the oxazoline procedure is used for the synthesis of chitobiose derivatives, which involves the condensation of partially benzylated glucopyranosides with oxazoline derivatives . These reactions are key to forming glycosidic bonds between sugar units.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their protective groups and the presence of the acetamido group. The protective groups, such as benzyl and acetyl, are strategically placed to facilitate further chemical reactions while also affecting solubility and reactivity. The acetamido group is a common functional group in carbohydrates that mimics the structure of naturally occurring sugars, such as those found in chitin and glycoproteins.

科学研究应用

卵巢癌的诊断标志物

开发了一种改进的程序,使用合成底物(包括苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷的衍生物)作为受体,来确定血清酶活性。该程序用于测试该酶活性对卵巢癌的诊断价值。尽管在患有活动性疾病的患者中观察到酶活性显着增加,但该研究建议谨慎评估该酶作为诊断标志物,因为患者和健康对照之间的酶活性重叠 (Madiyalakan 等,1987)。

精浆中的酶组成

使用苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷作为荧光底物,测定了生育和不育男性的 N-乙酰-β-D-己糖胺酶的活性和同工酶组成。该研究发现分泌性无精症患者与对照组之间同工酶组成存在显着差异,尽管这些差异不被认为是该病症的有用标志物 (Tassi 等,2006)。

糖尿病肾病的生物标志物

使用苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷的衍生物测量的 N-乙酰-β-D-葡萄糖苷酶 (NAG) 的尿液排泄在胰岛素依赖型糖尿病患者中得到研究。该研究观察到尿 NAG 活性升高,尤其是在微量白蛋白尿或血糖控制不良的患者中,表明其与早期糖尿病肾病和长期血糖控制不良有关 (Watts 等,1988)。

GM2 神经节苷脂沉积症的研究

在晚发型 GM2 神经节苷脂沉积症和泰-萨克斯病的研究中,使用苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷对组织进行分析。这些研究旨在了解己糖胺酶 A 的活性和不同亚基突变的遗传化合物,为这些疾病的诊断和理解提供见解 (Charrow 等,1985) 和 (Shukry 等,1993)。

癌症研究

研究了涉及苄基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰-β-D-吡喃葡萄糖苷的 N-乙酰己糖胺酶的活性。该研究发现实体恶性肿瘤患者的酶活性显着高于对照组,表明己糖胺酶同工酶有可能作为恶性肿瘤的辅助诊断测试 (Lo 和 Kritchevsky,1978)。

属性

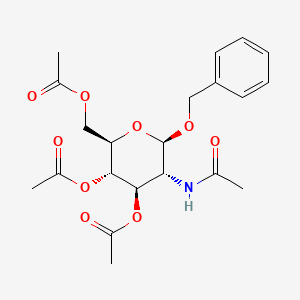

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEBBPWXWFHKBU-PFAUGDHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451099 |

Source

|

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside | |

CAS RN |

13343-66-3 |

Source

|

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)